6-Shogaol

Vue d'ensemble

Description

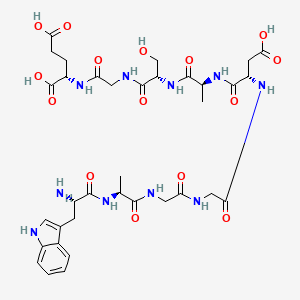

Shogaol is a bioactive compound found in ginger (Zingiber officinale Roscoe). It is formed from gingerols through a dehydration process . Shogaol is characterized by a Michael acceptor moiety that is reactive with nucleophiles .

Synthesis Analysis

Shogaols are formed during storage or through excess heat, probably created by a dehydration reaction of the gingerols . A possible synthesis starts with a Claisen condensation of vanillin and acetone, producing dehydrozingerone. Afterwards, the product reacts in an aldol condensation with hexanal in tetrahydrofurane to 6-dehydroshogaol and 6-dehydrogingerol .Molecular Structure Analysis

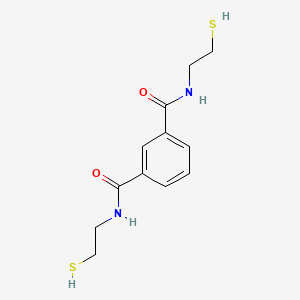

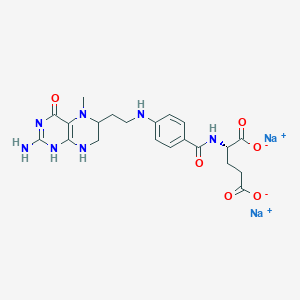

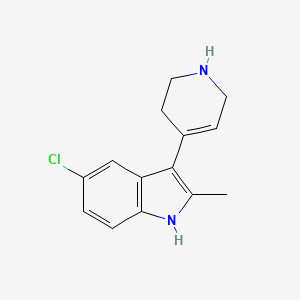

The molecular structure of 6-shogaol plays a crucial role in its effectiveness. The this compound or 1-(4-hydroxy-3-methoxyphenyl)-4-decen-3-one presents a molecular weight of 276.4 g/mol . The chemical structure of this compound includes an α,β-unsaturated ketone skeleton, which explains its higher potency and efficacy in terms of antioxidant, anti-inflammatory, and anticancer activities .Chemical Reactions Analysis

Shogaols are artifacts formed during storage or through excess heat, probably created by a dehydration reaction of the gingerols . The reactions by typical Michael acceptor as the aryl-1,4-dien-3-ones through Horner–Emmons olefination of 2-oxo-3-alkenylphosphonates or by conjugate addition of vinyl iodide to styryl-activated enones under n-butyllithium (n-BuLi) require complex and expensive conditions of the reaction .Physical And Chemical Properties Analysis

This compound is characterized by a Michael acceptor moiety being reactive with nucleophiles . Its molecular formula is C17H24O3 .Applications De Recherche Scientifique

Propriétés anticancéreuses

6-Shogaol a été confirmé par de nombreuses études in vitro ou in vivo comme étant une excellente substance active anticancéreuse . Il présente une sélectivité différente pour les cellules normales et les cellules cancéreuses pendant le traitement, ce qui le rend précieux pour la recherche et le développement cliniques futurs . Par exemple, chez des souris mâles FVB/N injectées sous-cutanément avec des cellules de cancer de la prostate HMVP2, un traitement avec du this compound à une dose de 100 mg/kg a entraîné une réduction de 48 % du poids de la tumeur .

Mécanisme d'action dans le traitement du cancer

This compound est un puissant inducteur de l'apoptose dans de nombreuses cellules cancéreuses . Il favorise l'apoptose en régulant les voies de signalisation et l'expression des protéines associées .

Synergie avec les médicaments anticancéreux

This compound a montré une synergie avec les médicaments anticancéreux couramment utilisés . Cela signifie que lorsqu'il est utilisé en combinaison avec ces médicaments, il peut améliorer leurs effets anticancéreux .

Systèmes potentiels de délivrance de médicaments

La recherche a discuté du potentiel de this compound dans les systèmes de délivrance de médicaments . Cela pourrait améliorer l'efficacité du médicament et réduire les effets secondaires .

Propriétés antioxydantes

Le squelette α,β-insaturé cétone dans la structure chimique de this compound explique sa puissance et son efficacité supérieures à celles du 6-gingérol en termes d'antioxydant .

Propriétés anti-inflammatoires

This compound s'est révélé avoir des propriétés anti-inflammatoires . Cela le rend potentiellement utile dans le traitement des maladies caractérisées par une inflammation .

Traitement de l'inflammation et de la fibrose du foie

This compound s'est avéré améliorer l'inflammation et la fibrose du foie chez des souris nourries avec un régime déficient en méthionine et en choline en inhibant le stress oxydatif, la mort cellulaire et le stress du réticulum endoplasmique .

Propriétés antiémétiques

This compound s'est révélé avoir des propriétés antiémétiques , ce qui signifie qu'il peut être utilisé pour traiter les nausées et les vomissements .

Mécanisme D'action

Target of Action

6-Shogaol, a primary bioactive compound in ginger, has been identified to primarily target Thioredoxin Reductase (TrxR) . TrxR is a crucial enzyme involved in maintaining the redox status of cells and regulating cell growth and death . Inhibition of TrxR is a promising strategy for the discovery of antineoplastic drugs .

Mode of Action

This compound specifically inhibits the activity of purified TrxR1 by targeting selenocysteine residues . This inhibition leads to an increase in the production of reactive oxygen species (ROS), which can induce apoptosis . The compound also induces paraptosis, a type of programmed cell death, and autophagy, a cellular process that removes unnecessary or dysfunctional components .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the AKT/mTOR signaling pathway, which plays a crucial role in cell survival, growth, and proliferation . Additionally, it has been shown to regulate related signaling pathways and protein expression, promoting apoptosis .

Pharmacokinetics

When orally administered, about 90% of this compound is absorbed from the digestive tract . The maximum plasma concentration (Cmax) and the area under the curve (AUC) of plasma radioactivity concentration increase in a dose-dependent manner . The plasma concentration and biliary excretion of the unchanged form of this compound are extremely low, suggesting that it is mostly metabolized in the body and excreted as metabolites .

Result of Action

This compound has been shown to have potent anticancer properties. It promotes apoptosis by regulating related signal pathways and protein expression . It also suppresses proliferation, migration, and invasion, and induces apoptosis in various cell types . Furthermore, it has been found to alter the morphology of hepatocellular carcinoma cells, block the cell cycle in the G2/M phase, inhibit proliferation and division, and effectively promote late apoptosis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its concentration dramatically increases during the processing of ginger, primarily due to the heat-induced conversion of 6-gingerol . This suggests that the processing and preparation of ginger can significantly affect the bioavailability and efficacy of this compound.

Safety and Hazards

Orientations Futures

Despite the knowledge about 6-shogaol, the mechanism of action is not fully understood, and the scientific data on its therapeutic dose, safety, and toxicity are not entirely described . Future research could focus on evaluating the antiangiogenic, proapoptotic, and antimetastatic effects of this compound in different cancer cells and animal models and identifying the key molecular targets and regulators involved in these processes .

Propriétés

IUPAC Name |

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWKEEOHDMUXEO-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336611 | |

| Record name | trans-6-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

555-66-8, 23513-13-5 | |

| Record name | Shogaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shogaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 555-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-6-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SHOGAOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83DNB5FIRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

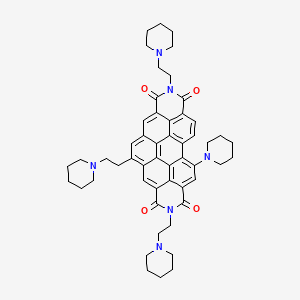

![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)

![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1671210.png)